Isoquinoline, 1,2,3,4-tetrahydro-2-(p-tolylsulfonyl)-
Overview
Description
Isoquinoline, 1,2,3,4-tetrahydro-2-(p-tolylsulfonyl)- is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is part of the larger class of tetrahydroisoquinolines, which are known for their diverse biological activities and potential therapeutic applications . The addition of the p-tolylsulfonyl group enhances its chemical properties, making it a subject of interest in medicinal chemistry and synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, 1,2,3,4-tetrahydro-2-(p-tolylsulfonyl)- typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroisoquinoline derivatives . This reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions usually require heating to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Isoquinoline, 1,2,3,4-tetrahydro-2-(p-tolylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroisoquinoline ring to a more oxidized form, such as isoquinoline.
Reduction: Reduction reactions can further hydrogenate the compound, potentially leading to fully saturated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline derivatives, while reduction can produce fully saturated tetrahydroisoquinoline compounds .
Scientific Research Applications
Isoquinoline, 1,2,3,4-tetrahydro-2-(p-tolylsulfonyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Isoquinoline, 1,2,3,4-tetrahydro-2-(p-tolylsulfonyl)- involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, interact with receptors, and influence cellular signaling pathways . Its specific mechanism of action depends on the biological context and the target of interest .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the p-tolylsulfonyl group.
2,3,4,5-Tetrahydro-1H-2-benzazepine: Another tetrahydroisoquinoline derivative with different substituents.
1,2,3,4,5,6-Hexahydrobenzazocine: A more saturated analog with a different ring structure.
Uniqueness
The presence of the p-tolylsulfonyl group in Isoquinoline, 1,2,3,4-tetrahydro-2-(p-tolylsulfonyl)- imparts unique chemical properties, such as increased stability and reactivity, which distinguishes it from other similar compounds .
Properties
IUPAC Name |
2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-13-6-8-16(9-7-13)20(18,19)17-11-10-14-4-2-3-5-15(14)12-17/h2-9H,10-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXZGZXVLBYJDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10298577 | |
Record name | Isoquinoline, 1,2,3,4-tetrahydro-2-(p-tolylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10298577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47201387 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
20335-69-7 | |
Record name | NSC124439 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124439 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isoquinoline, 1,2,3,4-tetrahydro-2-(p-tolylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10298577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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